molecular formula C9H10BrNO B6262822 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine CAS No. 886756-68-9

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No.: B6262822
CAS No.: 886756-68-9
M. Wt: 228.09 g/mol
InChI Key: RZLZXNOGTQHMTP-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is a brominated benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Benzoxazepines belong to the broader class of benzoxacycles, which include benzofurans, coumarins, and benzoxazocines, all of which are pharmacologically relevant due to their structural versatility and bioactivity .

Properties

CAS No.

886756-68-9

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

InChI

InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)6-12-4-3-11-9/h1-2,5,11H,3-4,6H2

InChI Key

RZLZXNOGTQHMTP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with 1,3-dibromopropane in the presence of a base to form the benzoxazepine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The benzoxazepine ring can be subjected to oxidation or reduction reactions to modify the electronic properties of the compound.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex ring systems.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazepine derivative.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : 7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is investigated for its pharmacological properties, particularly in the treatment of neurological disorders such as anxiety and depression. Its structural features allow it to interact with neurotransmitter receptors and enzymes involved in these conditions.
  • Case Study : Research has demonstrated that derivatives of benzoxazepine exhibit anxiolytic and antidepressant effects in animal models. For instance, a study involving various substituted benzoxazepines showed significant improvements in behavioral tests indicative of reduced anxiety levels.

2. Organic Synthesis

  • Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure facilitates the development of new compounds with desired biological activities.
  • Synthesis Example : A notable synthetic route involves the cyclization of 2-aminophenol with 1,3-dibromopropane under basic conditions to yield the benzoxazepine framework. This method can be scaled for industrial applications using continuous flow reactors to enhance efficiency .

3. Biological Studies

  • Bioactivity Investigation : Researchers utilize this compound to study its interactions with biological targets. Understanding these interactions is crucial for developing new therapeutic agents.
  • Mechanism of Action : The compound's mechanism typically involves binding to specific receptors or enzymes, modulating their activity and influencing biological pathways relevant to various diseases.

4. Industrial Applications

  • Material Development : Beyond medicinal uses, this compound is explored for its potential in creating new materials with specific properties due to its unique chemical structure.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryPotential treatment for neurological disordersSignificant anxiolytic effects observed in animal studies
Organic SynthesisBuilding block for complex organic moleculesEfficient synthesis via cyclization methods
Biological StudiesInvestigating interactions with biological targetsModulation of receptor activity linked to therapeutic effects
Industrial ApplicationsDevelopment of materials with tailored propertiesOngoing research into new material formulations

Mechanism of Action

The mechanism of action of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazepine ring structure play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogues within the Benzoxacycle Family

Benzoxazepines share synthetic pathways and structural motifs with other benzoxacycles. Key comparisons include:

Compound Molecular Formula Molecular Weight CAS Number Key Features
Benzofuran C₈H₆O 118.13 g/mol 271-89-6 Five-membered furan ring; used in fragrances and antitumor agents .
Coumarin C₉H₆O₂ 146.14 g/mol 91-64-5 Lactone structure; anticoagulant and anti-inflammatory applications .
Benzoxazocine C₁₁H₁₃NO 175.23 g/mol Not provided Eight-membered ring; synthesized under similar conditions as benzoxazepine .
7-Bromo-Benzoxazepine C₉H₈BrNO₂ 243.98 g/mol 1379362-41-0 Bromine enhances reactivity; potential CNS activity .

Structural Insights :

  • Ring Size : Benzoxazepines (7-membered) exhibit greater conformational flexibility than benzofurans (5-membered) or coumarins (6-membered), influencing binding to biological targets.

Functional Analogues: Benzothiazepines and Substituted Derivatives

Benzothiazepines (sulfur-containing analogs) and substituted benzoxazepines demonstrate divergent biological activities:

Activity Comparison (Antipsychotic and Anticonvulsant)
Compound Class Key Substituent Biological Activity (Relative Potency) Notes
Benzoxazepine 2-Bromophenyl Moderate Lower activity vs. benzothiazepines .
Benzothiazepine 2-Bromophenyl High Enhanced receptor affinity due to sulfur .
Oxadiazole-Substituted Oxadiazole moiety Low Poor pharmacokinetic stability .
Thiadiazole-Substituted Thiadiazole moiety High Improved blood-brain barrier penetration .

Mechanistic Insights :

  • Sulfur vs. Oxygen : Benzothiazepines (S-atom) exhibit stronger antipsychotic activity due to increased lipophilicity and enhanced interactions with dopamine receptors .
  • Positional Effects : 2-Bromophenyl substitution at the benzothiazepine ring (e.g., compounds 5l and 6l) yields superior anticonvulsant activity compared to benzoxazepine analogs .

Commercial Viability :

  • Brominated benzoxazepines are less prevalent in catalogs than simpler benzoxacycles, reflecting their niche use in CNS drug discovery .

Biological Activity

7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNC_9H_{10}BrN, featuring a seven-membered ring with both nitrogen and oxygen atoms. The bromine atom at position 7 contributes to its unique chemical reactivity and biological properties.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed potent inhibition against the MCF-7 breast cancer cell line with IC50 values ranging from 0.42 to 0.86 µM . The most active compound identified was bozepinib (a derivative), which selectively inhibited HER2 and induced apoptosis through various pathways including caspase activation and modulation of apoptosis regulatory genes .

Table 1: Anticancer Activity of Benzoxazepine Derivatives

Compound NameIC50 (µM)Mechanism of Action
Bozepinib0.42HER2 inhibition
Compound 10.67Apoptosis induction
Compound 20.86Caspase modulation

2. Antimicrobial Properties
The compound has also been studied for its antimicrobial efficacy. It demonstrated activity against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections . The incorporation of bromine enhances its interaction with microbial targets.

3. Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors. This interaction modulates their activity and leads to the desired biological outcomes such as cell death in cancer cells or inhibition of microbial growth .

Case Studies

Case Study 1: Breast Cancer Treatment
A study focused on the anticancer effects of benzoxazepine derivatives on MCF-7 cells revealed that treatment with bozepinib resulted in significant reductions in cell viability due to apoptosis induction without affecting normal cell cycle progression .

Case Study 2: Antimicrobial Efficacy
In another investigation, various benzoxazepine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced their antimicrobial activity significantly compared to unmodified compounds .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzoxazepine ring can greatly influence biological activity. For instance:

  • Bromination at Position 7 : Enhances anticancer properties.
  • Substitution Patterns : Altering substituents at positions 6 or 9 can lead to variations in potency against specific cancer cell lines or microbes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 7th position is highly reactive, enabling nucleophilic aromatic substitution or elimination. Similar benzoxazepine derivatives (e.g., 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine) undergo substitution with nucleophiles like sodium azide , potassium cyanide , or thiols.

Key Reaction :

7-Br-Benzoxazepine+Nu7-Nu-Benzoxazepine+Br\text{7-Br-Benzoxazepine} + \text{Nu}^- \rightarrow \text{7-Nu-Benzoxazepine} + \text{Br}^-

Conditions: Polar aprotic solvents (e.g., DMF, DMSO) at room temperature.

Oxidation Reactions

The heterocyclic ring can undergo oxidation, particularly at the nitrogen-oxygen bridge. Oxidizing agents like potassium permanganate or chromium trioxide convert the tetrahydro ring into oxidized derivatives.

Key Reaction :

Tetrahydro-benzoxazepine+KMnO4Oxidized derivative\text{Tetrahydro-benzoxazepine} + \text{KMnO}_4 \rightarrow \text{Oxidized derivative}

Conditions: Acidic or basic media.

Reduction Reactions

Reduction of the benzoxazepine ring or bromine atom is feasible using agents like lithium aluminum hydride or sodium borohydride . This may yield de-brominated or hydrogenated derivatives.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Products
Nucleophilic SubstitutionSodium azide, thiols, KCNPolar aprotic solvents (DMF)Azides, nitriles, thiol derivatives
OxidationKMnO₄, CrO₃Acidic/basic conditionsOxidized benzoxazepine derivatives
ReductionLiAlH₄, NaBH₄Ethanol or THF solventReduced benzoxazepine derivatives

Structural Influences on Reactivity

  • Bromine Substituent : Enhances electrophilicity for substitution reactions.

  • Heterocyclic Ring : The nitrogen-oxygen bridge stabilizes intermediate transition states during oxidation/reduction.

Considerations for Experimental Design

  • Solubility : Hydrochloride salts (if applicable) improve aqueous solubility for biological assays .

  • Safety : Brominated compounds may exhibit toxicity; handle with PPE and follow GHS guidelines .

Note : The absence of direct literature on 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine necessitates extrapolation from analogous compounds. Further experimental validation is recommended.

Sources :

Q & A

Q. What statistical methods resolve contradictions in crystallographic and computational modeling data for benzoxazepine derivatives?

  • Methodological Answer : Rietveld refinement for SCXRD data and DFT calculations (e.g., B3LYP/6-31G*) compare experimental vs. theoretical bond lengths/angles. Discrepancies >0.05 Å may indicate lattice strain or dynamic disorder, requiring temperature-dependent XRD studies .

Q. How are structure-activity relationships (SARs) systematically reported for 7-bromo-benzoxazepine analogs?

  • Methodological Answer : Tabulate substituent effects (e.g., halogen size, electron-withdrawing groups) on biological endpoints (IC₅₀, Ki). For example, substituting Br with Cl in position 7 reduces anticonvulsant activity but enhances antipsychotic effects in murine models .

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